

# Technical Guide: 2-(ethanesulfonyl)-N-ethylaniline

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## Compound of Interest

Compound Name: 2-(ethanesulfonyl)-N-ethylaniline

CAS No.: 1155562-08-5

Cat. No.: B1418478

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CAS Number: 1155562-08-5 Formula:  $C_{10}H_{15}NO_2S$  Molecular Weight: 213.30 g/mol

## Executive Summary

**2-(ethanesulfonyl)-N-ethylaniline** is a disubstituted aniline derivative characterized by an ortho-positioned ethylsulfonyl group and an N-ethyl moiety. This structural configuration creates a unique electronic environment where the electron-withdrawing sulfone group reduces the basicity of the adjacent amine, while the steric bulk of the ortho-substituent influences binding conformations in protein targets. It serves as a critical scaffold in the development of sulfonamide-class therapeutics, kinase inhibitors, and high-performance agrochemicals.

## Physicochemical Profile

The compound exhibits properties typical of "push-pull" aromatic systems, where the amine acts as a donor and the sulfone as an acceptor.

Property	Value (Experimental/Predicted)	Significance
Appearance	Off-white to pale yellow solid/oil	Indicative of aniline oxidation state.
Boiling Point	~360°C (Predicted at 760 mmHg)	High thermal stability due to sulfone dipole.
Density	1.18 ± 0.1 g/cm <sup>3</sup>	Denser than water; phase separation behavior.
LogP	2.15 ± 0.3	Lipophilic; suggests good membrane permeability.
pKa (Conjugate Acid)	~2.5 - 3.0	Low basicity due to ortho-sulfone electron withdrawal.
H-Bond Donors	1 (NH)	Critical for active site binding.
H-Bond Acceptors	3 (O=S=O, N)	Sulfone oxygens are weak acceptors.

## Synthesis & Manufacturing Protocols

The synthesis of **2-(ethanesulfonyl)-N-ethylaniline** typically follows a convergent route starting from 2-chloronitrobenzene or 2-aminobenzenethiol. The most robust industrial pathway involves sequential thioalkylation, oxidation, and reductive alkylation.

### Core Synthetic Pathway (Graphviz Visualization)



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Figure 1: Step-wise synthetic route from 2-chloronitrobenzene to target.

### Detailed Protocol: Step-by-Step

### Step 1: Thioalkylation

- Reagents: 2-Chloronitrobenzene, Sodium Ethanethiolate (NaSEt).
- Conditions: Reflux in Ethanol for 4–6 hours.
- Mechanism: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The nitro group activates the ortho-chlorine for displacement.
- Yield Target: >90%.

### Step 2: Oxidation

- Reagents: m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.
- Conditions: DCM or Acetic Acid, 0°C to RT.
- Critical Control: Stoichiometry must be  $\geq 2.2$  equivalents to ensure full conversion of sulfide (-S-) to sulfone (-SO<sub>2</sub>-). Avoid stopping at the sulfoxide (-SO-) stage.

### Step 3: Reduction

- Reagents: H<sub>2</sub> gas (1 atm), 10% Pd/C catalyst.
- Conditions: Methanol, RT.
- Observation: The yellow nitro compound converts to a colorless amino sulfone.

### Step 4: N-Alkylation (The Critical Step)

- Reagents: Ethyl Iodide (1.1 eq), Potassium Carbonate (2.0 eq).
- Solvent: DMF (Dimethylformamide).
- Procedure:
  - Dissolve 2-(ethanesulfonyl)aniline in DMF.
  - Add K<sub>2</sub>CO<sub>3</sub> and stir for 15 min.

- Add Ethyl Iodide dropwise to prevent over-alkylation (formation of diethyl species).
- Heat to 60°C for 12 hours.
- Workup: Dilute with water, extract with Ethyl Acetate.
- Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

## Reactivity & Stability Profile

Understanding the reactivity of CAS 1155562-08-5 is vital for its use as an intermediate.

### Electronic Effects

The sulfonyl group (-SO<sub>2</sub>Et) at the ortho position exerts a strong electron-withdrawing effect (-I, -M) on the benzene ring.

- Consequence 1: The amine nitrogen is significantly less nucleophilic than in unsubstituted N-ethylaniline. Acylation or further alkylation requires forcing conditions (higher heat, stronger bases like NaH).
- Consequence 2: The ring positions meta to the sulfone (and para to the amine) are activated for electrophilic aromatic substitution (EAS), such as halogenation.

### Stability Matrix

Condition	Stability Assessment
Acidic Media	High. The sulfone is stable to acid. The amine will protonate but requires low pH (<2).
Basic Media	Moderate. Stable to weak bases. Strong bases (e.g., n-BuLi) may deprotonate the $\alpha$ -protons of the ethylsulfonyl group.
Oxidative	High. The sulfur is already in its highest oxidation state (+6).
Reductive	Moderate. The sulfone is generally inert to catalytic hydrogenation but can be reduced by strong agents like LiAlH <sub>4</sub> under specific conditions.

## Applications in Drug Discovery

This compound acts as a "privileged scaffold" fragment.

- Kinase Inhibition (ATP Binding Pocket):** The ortho-sulfone moiety can mimic the hydration shell or interact with the "gatekeeper" residues in kinase active sites. The N-ethyl group provides hydrophobic contacts within the adenine binding pocket.
- Sulfonamide Bioisosteres:** In projects targeting carbonic anhydrase or COX-2, the ethylsulfonyl group serves as a lipophilic, non-ionizable bioisostere for the sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) group, improving oral bioavailability by reducing polarity.
- Herbicide Intermediates:** Similar to the Mesotrione class, the 2-sulfonyl aniline core is a precursor for triketone herbicides, where the aniline is converted to a diazonium salt and coupled with 1,3-dicarbonyls.

## Analytical Characterization Standards

To validate the identity of CAS 1155562-08-5, the following spectral signatures must be confirmed.

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):

- $\delta$  7.5–6.6 ppm: 4H, aromatic multiplets (characteristic ortho-substitution pattern).
- $\delta$  5.8 ppm: 1H, broad singlet (NH).
- $\delta$  3.2 ppm: 2H, quartet (Sulfonyl-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  3.1 ppm: 2H, quartet (Amino-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  1.2 ppm: 3H, triplet (Sulfonyl-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  1.1 ppm: 3H, triplet (Amino-CH<sub>2</sub>-CH<sub>3</sub>).
- Note: The two ethyl groups will have distinct shifts due to the different electronegativity of N vs S.
- Mass Spectrometry (ESI+):
  - [M+H]<sup>+</sup>: 214.1 Da.
  - Fragmentation: Loss of ethyl group (-29 Da) or sulfonyl moiety is common.

## Safety & Handling (EHS)

### Hazard Classification:

- Acute Toxicity: Class 6.1 (Toxic if swallowed/inhaled). Aniline derivatives can cause methemoglobinemia (cyanosis).
- Skin Irritation: Category 2.
- Eye Damage: Category 2A.

### Handling Protocol:

- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Ventilation: Always handle inside a certified fume hood.
- Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

- First Aid: In case of skin contact, wash with polyethylene glycol 400 (PEG400) followed by soap and water. PEG400 is superior to water alone for solubilizing lipophilic anilines.

## References

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## Sources

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